molecular formula C17H18ClN3O2 B2887409 N-(3-chloro-4-methylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide CAS No. 933238-18-7

N-(3-chloro-4-methylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No. B2887409
CAS RN: 933238-18-7
M. Wt: 331.8
InChI Key: LXCSVVAYLQQWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C17H18ClN3O2 and its molecular weight is 331.8. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anion Coordination and Molecular Structures

Studies on amide derivatives like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide have demonstrated their capacity for anion coordination with tweezer-like geometry, leading to channel-like structures through self-assembly. Such compounds show promise in the development of new materials and molecular sensors due to their structural flexibility and ability to form specific geometrical shapes (Kalita & Baruah, 2010).

Antimicrobial Properties

Synthesis and characterization of novel acetamide derivatives have highlighted their potential as antimicrobial agents. For instance, certain synthesized 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives exhibited promising antibacterial and antifungal activities, suggesting the utility of similar compounds in developing new antimicrobial therapies (Debnath & Ganguly, 2015).

Structural Studies and Supramolecular Assembly

Research on halogenated N,2-diarylacetamides has revealed various molecular conformations and supramolecular assemblies, contributing to our understanding of molecular interactions and the design of molecular complexes with specific properties (Nayak et al., 2014). These studies provide a basis for exploring the structural characteristics of N-(3-chloro-4-methylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide and its potential for forming unique molecular structures.

Synthesis and Evaluation as Anticancer Agents

Another area of interest is the synthesis of novel compounds for evaluating their anticancer activities. For example, derivatives of N-(3-chloro-4-fluorophenyl) have been synthesized and assessed for anti-inflammatory activity, which indirectly supports research into anticancer properties due to the interrelation of inflammation and cancer (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c1-11-6-7-13(9-14(11)18)19-16(22)10-21-17(23)8-12-4-2-3-5-15(12)20-21/h6-9H,2-5,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCSVVAYLQQWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=C3CCCCC3=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

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